NMDA Receptor Glycine-Site Binding: cis-(Z) Active, trans-(E) Inactive
In a systematic study of cyclopropane amino acid derivatives, the cis (Z) isomer of 1-amino-2-phenylcyclopropanecarboxylic acid produced a shallow but measurable displacement of [³H]-glycine binding at the NMDA receptor complex. In contrast, the trans (E) isomer showed no detectable activity under identical assay conditions. The (1R,2R) enantiomer belongs to this active cis diastereomeric class, and its unique absolute configuration distinguishes it further from the (1S,2S) cis enantiomer, which may differ in potency and receptor subtype selectivity [1].
| Evidence Dimension | Displacement of [³H]-glycine binding (NMDA receptor complex) |
|---|---|
| Target Compound Data | Shallow displacement observed for (Z)-1c (cis diastereomer class containing the (1R,2R) enantiomer) |
| Comparator Or Baseline | (E)-1c (trans diastereomer): no displacement detected |
| Quantified Difference | Qualitative difference: active (cis) vs. inactive (trans) |
| Conditions | Radioligand binding assay using [³H]-glycine; rat brain membrane preparations |
Why This Matters
Demonstrates that the cis vs. trans configuration is a binary switch for target engagement at the NMDA glycine site, making the correct diastereomer indispensable for glycine-site modulator research.
- [1] Spadoni G, Balsamini C, Bedini A, Duranti A, Tontini A, Tarzia G, et al. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Farmaco. 1993 Dec;48(12):1663-74. PMID: 8135990. View Source
